2-Isopropil-2-propilmalonato de dietilo

Descripción general

Descripción

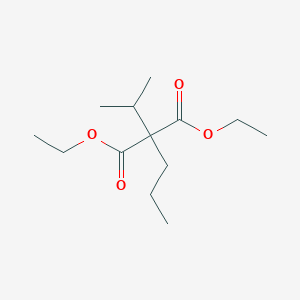

Diethyl 2-isopropyl-2-propylmalonate is an organic compound with the molecular formula C13H24O4. It is a diester of malonic acid, where the two ester groups are ethyl groups, and the substituents on the central carbon are isopropyl and propyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Aplicaciones Científicas De Investigación

Diethyl 2-isopropyl-2-propylmalonate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

Industry: Diethyl 2-isopropyl-2-propylmalonate is used in the production of agrochemicals, dyes, and polymers

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-isopropyl-2-propylmalonate typically involves the malonic ester synthesis. This process includes the following steps :

Deprotonation: A weak base, such as sodium ethoxide, deprotonates the diethyl malonate to form an enolate ion.

Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as isopropyl bromide and propyl bromide, to introduce the isopropyl and propyl groups.

Hydrolysis: The ester groups are hydrolyzed under acidic conditions to form the corresponding carboxylic acids.

Decarboxylation: Heating the carboxylic acids results in the loss of carbon dioxide, yielding diethyl 2-isopropyl-2-propylmalonate.

Industrial Production Methods

Industrial production of diethyl 2-isopropyl-2-propylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner, and the reaction conditions are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-isopropyl-2-propylmalonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming simpler molecules.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide

Alkyl Halides: Isopropyl bromide, propyl bromide

Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from the reactions of diethyl 2-isopropyl-2-propylmalonate include substituted malonates, carboxylic acids, and decarboxylated products .

Mecanismo De Acción

The mechanism of action of diethyl 2-isopropyl-2-propylmalonate involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. These reactions are facilitated by the presence of electron-withdrawing ester groups, which stabilize the enolate ion .

Comparación Con Compuestos Similares

Diethyl 2-isopropyl-2-propylmalonate can be compared with other malonate esters, such as:

Diethyl malonate: Lacks the isopropyl and propyl substituents, making it less sterically hindered.

Diethyl isopropylmalonate: Contains only the isopropyl group, making it less complex.

Diethyl propylmalonate: Contains only the propyl group, making it less sterically hindered

The uniqueness of diethyl 2-isopropyl-2-propylmalonate lies in its combination of isopropyl and propyl groups, which provide a balance of steric hindrance and reactivity, making it a versatile compound in organic synthesis.

Actividad Biológica

Diethyl 2-isopropyl-2-propylmalonate is a malonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Diethyl 2-isopropyl-2-propylmalonate (C₁₀H₁₈O₄) features two ethyl ester groups attached to a malonate core with branched isopropyl and propyl substituents. Its structure can be represented as:

Research indicates that malonate derivatives, including diethyl 2-isopropyl-2-propylmalonate, may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Malonates are known to inhibit enzymes involved in metabolic pathways, particularly those related to energy metabolism and neurotransmitter synthesis.

- Neuroprotective Effects : Some studies suggest that these compounds may protect against neurodegenerative disorders by modulating glutamate receptors and reducing excitotoxicity.

Neuroprotective Effects

A study demonstrated that diethyl 2-isopropyl-2-propylmalonate exhibits neuroprotective properties by acting as an antagonist at the NMDA receptor, which is implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

In vitro assays have shown that this compound possesses significant antioxidant activity, which can mitigate oxidative stress in neuronal cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Case Studies

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of diethyl 2-isopropyl-2-propylmalonate resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. The study highlighted its potential as a therapeutic agent in neurodegenerative conditions .

- Antioxidant Efficacy : A controlled trial assessed the antioxidant effects of diethyl 2-isopropyl-2-propylmalonate in human cell cultures. Results indicated a significant decrease in markers of oxidative stress, suggesting its potential utility as a dietary supplement for enhancing cellular resilience against oxidative damage .

Data Table: Biological Activities of Diethyl 2-isopropyl-2-propylmalonate

Propiedades

IUPAC Name |

diethyl 2-propan-2-yl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOXHBRNNXYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344756 | |

| Record name | Diethyl 2-isopropyl-2-propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62391-98-4 | |

| Record name | Diethyl 2-isopropyl-2-propylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.